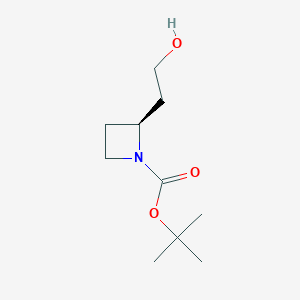![molecular formula C8H11NO2 B3117973 2-[(Methylamino)methyl]benzene-1,4-diol CAS No. 229486-97-9](/img/structure/B3117973.png)
2-[(Methylamino)methyl]benzene-1,4-diol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The chemical formula for similar compounds has been identified , but the specific molecular structure for “2-[(Methylamino)methyl]benzene-1,4-diol” is not provided in the sources retrieved.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, density, melting point, and boiling point. Some properties for similar compounds have been identified , but the specific physical and chemical properties for “2-[(Methylamino)methyl]benzene-1,4-diol” are not detailed in the sources retrieved.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(Methylamino)methyl]benzene-1,4-diol, focusing on six unique fields:
Pharmaceutical Development
2-[(Methylamino)methyl]benzene-1,4-diol is studied for its potential use in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery. Researchers are particularly interested in its potential as a precursor for synthesizing compounds with therapeutic properties, such as anti-inflammatory or analgesic agents .
Neurotransmitter Research
This compound is structurally similar to catecholamines, which are neurotransmitters like dopamine and norepinephrine. As such, it is used in studies exploring the synthesis, release, and metabolism of these neurotransmitters. Understanding these processes can help in developing treatments for neurological disorders such as Parkinson’s disease and depression .
Antioxidant Studies
Due to its phenolic structure, 2-[(Methylamino)methyl]benzene-1,4-diol exhibits antioxidant properties. It is used in research to investigate its ability to scavenge free radicals and protect cells from oxidative stress. This has implications for studying diseases where oxidative damage is a key factor, such as cancer and cardiovascular diseases .
Enzyme Inhibition
The compound is also explored for its potential as an enzyme inhibitor. It can be used to study the inhibition of enzymes involved in various metabolic pathways. This is particularly relevant in the context of developing inhibitors for enzymes that are overactive in certain diseases, such as cancer or diabetes .
Synthetic Organic Chemistry
In synthetic organic chemistry, 2-[(Methylamino)methyl]benzene-1,4-diol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s structurally similar to catecholamines, which are known to interact with adrenergic receptors, causing a cascade of intracellular events .
Biochemical Pathways
Catecholamines, which are structurally similar, are known to affect several pathways, including the adrenergic signaling pathway .
Pharmacokinetics
Similar compounds are known to be well absorbed, widely distributed, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to cause a variety of physiological effects, including increased heart rate, bronchodilation, and increased metabolic rate .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Propriétés
IUPAC Name |
2-(methylaminomethyl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-6-4-7(10)2-3-8(6)11/h2-4,9-11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKQTVFAKFQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Methylamino)methyl]benzene-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)






![6-Chloro-N,N'-(cyclopropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3117963.png)

